HOE 32020
Overview
Description
HOE 32020, also known as Hoechst 32020, is a blue fluorescent dye used primarily for staining DNA. It is part of the Hoechst series of dyes, which are known for their ability to bind to the minor groove of DNA, particularly in regions rich in adenine and thymine. This compound is soluble in water and organic solvents such as dimethyl formamide and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HOE 32020 involves the reaction of 2-(4-chlorophenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through a series of organic reactions involving the formation of benzimidazole rings and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is produced in controlled environments to ensure high purity and consistency. The production process includes steps such as purification, crystallization, and quality control to meet the required standards for scientific research .
Chemical Reactions Analysis
Types of Reactions
HOE 32020 primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding to DNA is facilitated by the interaction with the minor groove, which enhances its fluorescence properties .
Common Reagents and Conditions
The common reagents used with this compound include dimethyl sulfoxide and phosphate-buffered saline for preparing stock and working solutions. The dye is stable at temperatures between 2-6°C and can be stored for long periods when protected from light .
Major Products Formed
The major product formed from the interaction of this compound with DNA is a fluorescent complex that emits blue light upon excitation. This property is utilized in various fluorescence-based assays and imaging techniques .
Scientific Research Applications
HOE 32020 is widely used in scientific research due to its ability to stain DNA. Some of its key applications include:
Cell Cycle Analysis: Used to stain DNA in living cells, allowing researchers to study cell cycle progression and identify different phases of the cell cycle.
Fluorescence Microscopy: Employed in fluorescence microscopy to visualize DNA in cells and tissues, aiding in the study of cellular structures and functions.
Flow Cytometry: Utilized in flow cytometry for the quantification of DNA content in cells, which is essential for various biological and medical research applications.
Chromosome Staining: Applied in cytogenetics for staining chromosomes, facilitating the analysis of chromosomal abnormalities and genetic research.
Mechanism of Action
HOE 32020 exerts its effects by binding to the minor groove of DNA, particularly in adenine-thymine-rich regions. This binding enhances the fluorescence intensity of the dye, making it a valuable tool for visualizing and quantifying DNA. The molecular target of this compound is the DNA double helix, and its binding does not significantly alter the structure of the DNA .
Comparison with Similar Compounds
Similar Compounds
Hoechst 33258: Another blue fluorescent dye used for DNA staining, similar in structure and function to HOE 32020.
Hoechst 33342: A widely used DNA stain with higher cell permeability compared to this compound, making it suitable for live-cell imaging.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA, similar to this compound but with different excitation and emission properties.
Uniqueness
This compound is unique due to its specific binding affinity for adenine-thymine-rich regions in DNA and its stability in various solvents. Its fluorescence properties make it particularly useful for applications requiring high sensitivity and specificity in DNA visualization .
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGLWDFFMBHOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856157 | |
Record name | 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23554-99-6 | |
Record name | 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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